molecular formula C9H17FN2 B13173893 3-Fluoro-4-(pyrrolidin-1-yl)piperidine

3-Fluoro-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B13173893
M. Wt: 172.24 g/mol
InChI Key: MVMMIILUFKFCNK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a fluorine atom at the third position and a pyrrolidine ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine and pyrrolidine.

    Fluorination: The piperidine ring is fluorinated at the third position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Substitution Reaction: The fluorinated piperidine is then subjected to a substitution reaction with pyrrolidine. This can be achieved using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide at room temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-Fluoro-4-(pyrrolidin-1-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring contributes to the compound’s binding affinity to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(morpholin-1-yl)piperidine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    3-Fluoro-4-(azetidin-1-yl)piperidine: Similar structure but with an azetidine ring instead of a pyrrolidine ring.

    3-Fluoro-4-(piperidin-1-yl)piperidine: Similar structure but with an additional piperidine ring.

Uniqueness

3-Fluoro-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which confer distinct physicochemical properties and biological activities. The combination of these features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17FN2

Molecular Weight

172.24 g/mol

IUPAC Name

3-fluoro-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2

InChI Key

MVMMIILUFKFCNK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCNCC2F

Origin of Product

United States

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